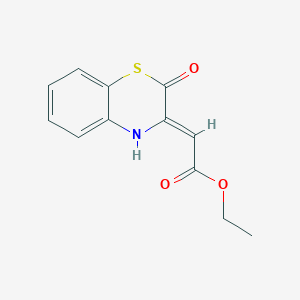

ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl (2Z)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-11(14)7-9-12(15)17-10-6-4-3-5-8(10)13-9/h3-7,13H,2H2,1H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOVKBDIDGBDSC-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)SC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/C(=O)SC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might include the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate would depend on its specific biological activity. Generally, benzothiazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Comparisons

Core Heteroatom Differences :

- Benzothiazine vs. Benzoxazine : Replacing sulfur with oxygen (e.g., in methyl (2Z)-(6-chloro-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate) reduces electron delocalization, altering reactivity and binding affinity . Benzothiazines generally exhibit stronger interactions with sulfur-binding enzymes .

- Thione vs. Ketone : The thione analogue () has enhanced nucleophilicity at C3 due to the C=S group, making it more reactive in Michael addition reactions compared to the keto derivative .

Trifluoromethylphenyl Group: NS6180’s trifluoromethyl group enhances metabolic stability and target affinity, making it a potent anti-inflammatory agent .

Biological Activity: Benzothiazines with keto groups (e.g., the target compound) are linked to CNS activity (antidepressant effects), while thioxo derivatives are explored for their unique reactivity in drug design .

Synthetic Pathways :

- Most analogues are synthesized via nucleophilic substitution (e.g., bromoethyl acetate with heterocyclic amines) .

- NS6180 requires additional steps for trifluoromethylphenyl incorporation, highlighting the complexity of functionalizing the benzothiazine core .

Physical and Chemical Properties

| Property | This compound | Methyl (6-chloro-benzoxazin-3-ylidene)acetate | NS6180 |

|---|---|---|---|

| Molecular Weight (g/mol) | 251.30 | 254.65 | 313.30 |

| LogP | ~2.1 (estimated) | ~2.5 (chloro increases lipophilicity) | ~3.8 (CF₃ enhances lipophilicity) |

| Solubility | Low in water, soluble in ethanol/DMSO | Low in water | Moderate in DMSO |

| Melting Point | Not reported | Not reported | 148–150°C (recrystallized) |

Research Implications

- Drug Design : The keto group in the target compound is critical for CNS activity, while substituents like trifluoromethyl (NS6180) or thione () redirect bioactivity toward inflammation or reactivity-based applications .

- Structural Insights : Crystallographic data (via SHELX) confirm planarity in the benzothiazine ring, essential for π-π stacking in protein binding .

- Synthetic Challenges : Functionalizing the C2 and C3 positions requires precise control to avoid side reactions, as seen in the synthesis of pyrido derivatives .

Biological Activity

Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiazine class of compounds, characterized by a benzothiazine ring fused with a carbonyl group. Its molecular formula is , and it exhibits properties that facilitate interactions with various biological targets.

Antimicrobial Activity

Benzothiazine derivatives, including this compound, have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that certain benzothiazine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzothiazine derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs). This inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenes . In vitro studies have shown that this compound can reduce cell viability in several cancer cell lines.

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of benzothiazine derivatives. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involved include the modulation of signaling pathways associated with neuronal survival and function .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- HDAC Inhibition : The compound acts as an HDAC inhibitor, which plays a crucial role in regulating gene expression related to cell cycle progression and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can influence ROS levels within cells, contributing to its antioxidant properties.

- Enzyme Interactions : this compound may interact with enzymes involved in metabolic pathways, further influencing its biological effects.

Study on Antimicrobial Efficacy

A study published in 2014 examined various benzothiazine derivatives for their antimicrobial properties. This compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity Assessment

In a study focused on anticancer activity, this compound was evaluated for its effects on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity .

Data Tables

| Biological Activity | Tested Strains/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

| Anticancer | MCF-7 | 15 µM |

Q & A

Q. Optimization Factors :

- Solvent Choice : Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates.

- Temperature Control : Lower temperatures (≤80°C) prevent decomposition of the thiazine core .

- Catalyst Selection : Strong bases improve cyclization yield but require careful stoichiometric balance .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

Key techniques include:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms the presence of the thiazine ring (δ 6.5–7.5 ppm for aromatic protons) and the acetate ester (δ 4.1–4.3 ppm for CH₂) .

- 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in substituent positioning .

Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]⁺ ion matching C₁₃H₁₃NO₃S) .

X-ray Crystallography : Resolves tautomeric forms (e.g., enol vs. keto configurations in the thiazine ring) .

Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?

Methodological Answer:

Advanced workflows integrate:

Quantum Chemical Calculations :

- Density Functional Theory (DFT) predicts tautomer stability and electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Molecular Docking : Screens potential targets (e.g., enzymes like cyclooxygenase-2) by simulating ligand-receptor binding .

Reaction Path Optimization : Machine learning algorithms analyze experimental datasets to prioritize synthetic routes with minimal side products .

Q. Example Workflow :

- Step 1 : Generate derivative library in silico.

- Step 2 : Rank candidates by binding affinity (ΔG values) and synthetic feasibility.

- Step 3 : Validate top candidates experimentally .

Advanced: How do structural modifications (e.g., substituents) impact biological activity, and how can contradictions in literature data be resolved?

Methodological Answer:

Key Modifications and Effects :

| Substituent | Position | Impact on Activity | Reference |

|---|---|---|---|

| Chloro | C6 | ↑ Antifungal potency | |

| Methoxy | C7 | Alters pharmacokinetics (e.g., solubility) | |

| Thioxo | C3 | Enhances redox activity |

Q. Resolving Data Contradictions :

- Meta-Analysis : Compare assay conditions (e.g., MIC values vary with fungal strains ).

- Crystallographic Data : Confirm tautomeric forms (e.g., keto vs. enol configurations alter binding) .

- Dose-Response Curves : Standardize IC₅₀ measurements to account for potency variations .

Advanced: What strategies are effective in studying the compound’s mechanism of action in biological systems?

Methodological Answer:

Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Kinase Profiling : Use high-throughput screens against kinase libraries (e.g., DiscoverX panel) .

Pathway Analysis :

- RNA-Seq : Identify differentially expressed genes post-treatment (e.g., apoptosis-related pathways) .

- Metabolomics : Track changes in metabolic intermediates via LC-MS/MS .

In Vivo Validation :

- Murine Models : Dose-response studies in infection models (e.g., Candida albicans) with pharmacokinetic monitoring .

Basic: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

Stability Profile :

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4) due to ester hydrolysis. Use neutral buffers (pH 6–8) for biological assays .

- Thermal Stability : Stable at ≤25°C; avoid prolonged heating (>60°C) to prevent ring-opening .

Q. Experimental Adjustments :

- Storage : Lyophilize and store at –20°C under inert gas .

- In Situ Preparation : Prepare fresh solutions in DMSO or ethanol for cell-based assays .

Advanced: What are the best practices for derivatization to improve solubility without compromising activity?

Methodological Answer:

Derivatization Strategies :

PEGylation : Attach polyethylene glycol (PEG) chains to the ester group to enhance aqueous solubility .

Prodrug Design : Convert the ester to a carbamate, hydrolyzable in vivo to the active form .

Salt Formation : Prepare hydrochloride or sodium salts via acid/base reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.